molecular formula C12H12N2O B7721551 N-Hydroxy-2-(naphthalen-1-yl)acetimidamide

N-Hydroxy-2-(naphthalen-1-yl)acetimidamide

Cat. No.: B7721551
M. Wt: 200.24 g/mol
InChI Key: NWWCOKUDFCFADE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-2-(naphthalen-1-yl)acetimidamide is an organic compound with the molecular formula C12H12N2O It is known for its unique structure, which includes a naphthalene ring attached to an acetimidamide group

Mechanism of Action

N’-Hydroxy-2-(naphthalen-1-yl)ethanimidamide, also known as N-Hydroxy-2-(naphthalen-1-yl)acetimidamide or Maybridge1_008343, is a compound with a molecular formula of C12H12N2O . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(naphthalen-1-yl)acetimidamide typically involves the reaction of naphthalene derivatives with hydroxylamine and acetimidamide precursors. One common method includes the condensation of naphthalene-1-carboxaldehyde with hydroxylamine hydrochloride to form naphthalen-1-ylhydroxylamine. This intermediate is then reacted with acetimidamide under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(naphthalen-1-yl)acetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hydroxy-2-(naphthalen-1-yl)acetimidamide has been extensively studied for its applications in:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its therapeutic potential, particularly in the development of novel drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-2-(naphthalen-2-yl)acetimidamide
  • N-Hydroxy-2-(phenyl)acetimidamide
  • N-Hydroxy-2-(benzyl)acetimidamide

Uniqueness

N-Hydroxy-2-(naphthalen-1-yl)acetimidamide is unique due to its specific naphthalene-1-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, making it particularly valuable in certain applications .

Properties

IUPAC Name

N'-hydroxy-2-naphthalen-1-ylethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-12(14-15)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,15H,8H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWCOKUDFCFADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925252-83-1
Record name [C(Z)]-N-Hydroxy-1-naphthaleneethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925252-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.